2-(Methylthio)-2-phenylacetohydrazide
Description
Contextual Significance of Hydrazide and Thioether Functionalities in Organic Chemistry
While information on 2-(Methylthio)-2-phenylacetohydrazide itself is lacking, the significance of its core functional groups is well-established in organic chemistry.
Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond adjacent to a carbonyl group. mdpi.comhhu.de This functionality imparts unique chemical reactivity, making hydrazides valuable synthons in organic synthesis. They serve as precursors for a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are scaffolds of significant interest in medicinal chemistry. nih.gov The hydrazide moiety can also participate in various reactions, including condensation with aldehydes and ketones to form hydrazones, and can be involved in cyclization and rearrangement reactions. pensoft.net
Thioethers , also known as sulfides, are characterized by a sulfur atom bonded to two organic substituents. mdpi.comresearchgate.net The sulfur atom in a thioether is less electronegative than oxygen in an ether, which makes thioethers more polarizable and potentially more reactive under certain conditions. rsc.org Thioethers are known for their role in various biological processes and are present in natural products and pharmaceuticals. rsc.orgorganic-chemistry.org In organic synthesis, they can be used as protecting groups and can undergo oxidation to form sulfoxides and sulfones, which have distinct chemical properties and biological activities. rsc.org
Relevance in Contemporary Organic Synthesis and Medicinal Chemistry Research
The combination of hydrazide and thioether functionalities within a single molecule, as in the case of this compound, presents intriguing possibilities for contemporary research.
In organic synthesis , the presence of multiple reactive sites could allow for selective chemical transformations. For instance, the hydrazide portion could be used to construct heterocyclic rings, while the thioether could be oxidized to modulate the electronic properties and steric bulk of the molecule. The development of novel synthetic methodologies often relies on the unique reactivity of such bifunctional compounds.
In medicinal chemistry , both hydrazide and thioether moieties are found in a variety of biologically active compounds. Hydrazide derivatives have been investigated for a broad range of therapeutic activities. pensoft.netchemdiv.com Similarly, thioether-containing compounds have shown promise in various therapeutic areas, including as anticancer agents. organic-chemistry.orgsigmaaldrich.com Therefore, a molecule incorporating both of these functionalities could theoretically exhibit interesting pharmacological properties, making it a candidate for biological screening.
Scope and Research Perspectives on the Compound's Academic Utility
Given the absence of published data, the academic utility of this compound remains speculative. Future research on this compound would likely begin with the development of an efficient and scalable synthetic route. The starting materials for such a synthesis could potentially be a derivative of phenylacetic acid containing a methylthio group at the alpha position.
Once synthesized and characterized, research could then proceed to explore its reactivity in various organic transformations. This would help to establish its potential as a building block for more complex molecules. Furthermore, the compound could be subjected to a battery of biological assays to screen for potential therapeutic activities. The phenyl ring and the methylthio group could also be systematically modified to create a library of derivatives for structure-activity relationship (SAR) studies.
Data Tables
Due to the lack of specific research on this compound, no experimental data is available to be presented in tabular format. Future research would be necessary to generate data on its physical properties, spectral characteristics, and biological activity.
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-methylsulfanyl-2-phenylacetohydrazide |
InChI |
InChI=1S/C9H12N2OS/c1-13-8(9(12)11-10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3,(H,11,12) |
InChI Key |
ZJXRLCSJKFYJRO-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1=CC=CC=C1)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies and Methodological Advancements for 2 Methylthio 2 Phenylacetohydrazide
Established Synthetic Pathways for 2-(Methylthio)-2-phenylacetohydrazide
A logical and established approach to the synthesis of this compound involves the direct α-sulfenylation of a suitable precursor, namely 2-phenylacetohydrazide (B146101). This strategy relies on the deprotonation of the α-carbon to form a reactive enolate, which subsequently attacks an electrophilic sulfur reagent.
The primary precursor for this synthesis is 2-phenylacetohydrazide , which is commercially available organic-chemistry.orgresearchgate.netnih.gov. The selection of the methylthio reagent is critical for the success of the reaction. Common and effective reagents for introducing a methylthio group include dimethyl disulfide (DMDS) and S-methyl methanethiosulfonate (MMTS) . The choice of base is also crucial for the efficient generation of the enolate intermediate. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically employed in such transformations.
| Precursor/Reagent | Structure | Role in Synthesis | Key Considerations |
|---|---|---|---|
| 2-Phenylacetohydrazide | Starting material containing the phenylacetyl and hydrazide moieties. | Commercially available. Purity should be ensured to avoid side reactions. | |
| Dimethyl disulfide (DMDS) | Electrophilic source of the methylthio group. | Readily available and commonly used for sulfenylation reactions. | |
| S-Methyl methanethiosulfonate (MMTS) | Alternative electrophilic methylthio source. | Can be more reactive than DMDS in some cases. | |
| Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base for enolate formation. | Typically prepared in situ from diisopropylamine and n-butyllithium. Requires anhydrous conditions and low temperatures. | |
| Sodium Hydride (NaH) | Strong base for deprotonation. | A solid reagent that requires careful handling due to its reactivity with moisture. |
The reaction is typically carried out under anhydrous conditions to prevent quenching of the strong base and the reactive enolate intermediate. A common solvent for such reactions is anhydrous tetrahydrofuran (THF). The reaction is initiated by the slow addition of the base to a cooled solution of 2-phenylacetohydrazide in THF, generally at temperatures ranging from -78 °C to 0 °C, to control the exothermic deprotonation and prevent side reactions. Following the formation of the enolate, the methylthio reagent is added, and the reaction mixture is allowed to slowly warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). While this particular reaction is not typically catalytic, the careful control of stoichiometry and reaction parameters is essential for achieving a good yield.
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and can dissolve the reactants and intermediates. Anhydrous conditions are crucial to prevent side reactions. |
| Temperature | -78 °C to room temperature | Low initial temperature for controlled enolate formation, followed by gradual warming to drive the reaction to completion. |
| Atmosphere | Inert (e.g., Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen, which can lead to undesired byproducts. |
| Base Addition | Slow, dropwise addition | To control the exothermic reaction and maintain a low temperature. |
| Reaction Time | 2-12 hours | Dependent on the specific reactants and temperature profile. Monitored by TLC. |
Upon completion of the reaction, the mixture is typically quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel. A suitable eluent system, such as a mixture of hexane and ethyl acetate, is used to separate the desired this compound from unreacted starting materials and byproducts. The purity of the final product can be assessed by TLC and characterized by spectroscopic methods such as NMR and mass spectrometry.
Alternative Synthetic Approaches and Reaction Modifications for Related Structures
While direct α-sulfenylation is the most straightforward approach, alternative methodologies could be envisioned for the synthesis of this compound or related structures. One such alternative is the Pummerer rearrangement . This reaction involves the rearrangement of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride tcichemicals.comwikipedia.orgresearchgate.netorganicreactions.org. To apply this to the target molecule, one would first need to synthesize the corresponding α-sulfinylphenylacetohydrazide. This could potentially be achieved by the oxidation of a thioether precursor. The subsequent Pummerer rearrangement would then introduce a functional group at the α-position, which could be further manipulated to yield the desired product.
For related structures, modifications to the reaction conditions can influence the outcome. For instance, in the synthesis of 1-methyl-2-(methylthio)-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile, methylation of a thioxo group was achieved using methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) acs.org. This highlights how the choice of alkylating agent and base can be tailored for specific substrates.
Furthermore, methods for the introduction of a methylthio group onto an aromatic ring, as seen in the synthesis of 4-methylthio phenylacetic acid from 4-bromobenzene acetic acid using sodium methyl mercaptide and a copper catalyst, could potentially be adapted for the synthesis of precursors if a different synthetic strategy were to be employed wikipedia.org.
Chemical Reactivity and Derivatization Pathways of 2 Methylthio 2 Phenylacetohydrazide
Fundamental Chemical Transformations of the Hydrazide Moiety
The hydrazide functional group is susceptible to several fundamental chemical reactions that pave the way for more complex molecular architectures.
The oxidation of hydrazide derivatives can lead to various products depending on the oxidizing agent and reaction conditions. While specific studies on the direct oxidation of 2-(Methylthio)-2-phenylacetohydrazide are not extensively detailed in the provided search results, the oxidation of related hydrazone structures is documented. For instance, the oxidation of aldehyde methylthio(thiocarbonyl)hydrazones with potassium permanganate in acetic acid yields a variety of products, including 5-aryl-2-methylsulphonyl-1,3,4-thiadiazoles and their acetylated derivatives rsc.org. This suggests that the sulfur atom in the methylthio group is susceptible to oxidation, potentially forming sulfoxide or sulfone derivatives under appropriate conditions.
A cornerstone of hydrazide chemistry is the condensation reaction with carbonyl compounds. This compound readily reacts with a wide range of aldehydes and ketones to form the corresponding N-acylhydrazones. This reaction typically proceeds by nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon, followed by dehydration.
These condensation reactions are often catalyzed by a small amount of acid and can be carried out in various solvents, such as methanol or ethanol, sometimes under reflux conditions jneonatalsurg.com. The resulting hydrazones are often stable, crystalline solids and serve as crucial intermediates for further synthetic transformations, particularly cyclization reactions. The formation of these hydrazone linkages is a common strategy in the synthesis of various biologically active molecules. For example, the condensation of various hydrazides with aldehydes is a key step in synthesizing Schiff bases, which are precursors to other heterocyclic systems tijer.org.
Table 1: Examples of Condensation Reactions with Hydrazides
| Hydrazide Reactant | Carbonyl Compound | Product Type | Typical Conditions |
|---|---|---|---|
| Substituted Carbohydrazide | Various Ketones | Carbohydrazide derivatives | Not specified |
| 2-Amino-4-methylthiazole-5-Carbohydrazide | Substituted Benzaldehydes | (E)-2-Amino-N'-benzylidene-4-methylthiazole-5-carbohydrazide | Methanol, glacial acetic acid, reflux |
| Acid Hydrazides | Aromatic Aldehydes | N-Acylhydrazones | Acidic conditions |
| Semicarbazide HCl | Aldehydes and Ketones | Semicarbazones | Solvent-free ball-milling |
Cyclization Reactions Leading to Heterocyclic Systems
The true synthetic utility of this compound is most evident in its use as a precursor for various heterocyclic compounds. The hydrazide moiety, often after conversion to a hydrazone or thiosemicarbazide intermediate, provides the necessary atoms and reactivity for ring-closure reactions.
The synthesis of 1,2,4-triazoles from hydrazides is a well-established synthetic route. A common method involves the reaction of the acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate then undergoes cyclization, typically in the presence of a base like sodium hydroxide, to yield a 1,2,4-triazole-3-thione tijer.orgscispace.com. The resulting thione can be further functionalized.
Another pathway involves the reaction of the hydrazide with thiocarbohydrazide, which upon heating, can form 4-amino-5-mercapto-1,2,4-triazoles scispace.com. These amino-thiol substituted triazoles are versatile intermediates for the synthesis of fused heterocyclic systems, such as triazolo[3,4-b]-1,3,4-thiadiazoles, by reacting them with aromatic acids tijer.org.
Table 2: Selected Pathways to 1,2,4-Triazole Derivatives
| Starting Material | Reagents | Intermediate | Product |
|---|---|---|---|
| Acid Hydrazide | Alkyl isothiocyanate | 4-Alkyl-1-aroyl-thiosemicarbazide | 4-Alkyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| Acid Hydrazide | Thiocarbohydrazide | Melt reaction | 4-Amino-5-mercapto-3-aryl-4H-1,2,4-triazole |
| 4-Amino-5-mercapto-1,2,4-triazole | Aromatic acids, POCl₃ | - | 3,6-Disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles |
1,3,4-Oxadiazoles: These heterocycles are commonly synthesized from acid hydrazides through cyclodehydration reactions. One of the most direct methods involves the reaction of an acid hydrazide with a carboxylic acid or its derivative (like an acid chloride) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) nih.govjchemrev.com. The reaction proceeds through a 1,2-diacylhydrazine intermediate which then cyclizes. Alternatively, oxidative cyclization of N-acylhydrazones, formed from the condensation of hydrazides with aldehydes, can also yield 2,5-disubstituted 1,3,4-oxadiazoles jchemrev.comorganic-chemistry.org. A more recent approach describes a convergent synthesis where acyl hydrazides react with α-bromo nitroalkanes, avoiding the diacyl hydrazine (B178648) intermediate rsc.org.
1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often mirrors that of oxadiazoles, but with the incorporation of a sulfur atom. A prevalent method is the intramolecular cyclization of thiosemicarbazides (derived from acid hydrazides and isothiocyanates) researchgate.netsbq.org.br. Another common route involves the acid-catalyzed condensation of an acid hydrazide with thiosemicarbazide, followed by cyclization researchgate.net. The cyclization of thiosemicarbazones, obtained from the reaction of thiosemicarbazide with aldehydes, using reagents like acetic anhydride is also an effective method for producing 1,3,4-thiadiazole derivatives nih.gov.
Table 3: Synthetic Routes to 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles
| Target Heterocycle | Precursor(s) | Key Reagents/Conditions |
|---|---|---|
| 1,3,4-Oxadiazole | Acid Hydrazide + Aromatic Acid | POCl₃ (Phosphorus oxychloride) jchemrev.com |
| 1,3,4-Oxadiazole | N-Acylhydrazone | Chloramine-T, Microwave irradiation jchemrev.com |
| 1,3,4-Oxadiazole | Thiosemicarbazide | TBTU (uronium coupling reagent), DIEA luxembourg-bio.com |
| 1,3,4-Thiadiazole | Thiosemicarbazide | Concentrated H₂SO₄ chemmethod.com |
| 1,3,4-Thiadiazole | Thiosemicarbazone | Acetic Anhydride, Reflux nih.gov |
Pyrimidines: The synthesis of pyrimidine rings can be achieved by the condensation of a three-carbon bifunctional fragment with an amidine, urea, or thiourea (B124793) derivative bu.edu.eg. While direct synthesis from this compound is less common, its derivatives could potentially serve as precursors. For instance, a thiourea derivative formed from the hydrazide could react with a β-ketoester or a similar 1,3-dielectrophile to construct the pyrimidine core nih.gov.
Thiazoles: Thiazole synthesis often involves the reaction of a thiosemicarbazone with an α-haloketone, a classic approach known as the Hantzsch thiazole synthesis nih.gov. The thiosemicarbazone intermediate can be readily prepared from the condensation of a ketone with thiosemicarbazide, which in turn can be derived from an acid hydrazide. This pathway provides access to a variety of substituted 2-hydrazinyl-1,3-thiazole derivatives nih.gov. Multicomponent reactions involving primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates also offer an efficient route to highly substituted thiazole derivatives iau.ir.
Diversification of the Methylthio and Phenyl Moieties
The structural framework of this compound offers multiple avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives. The presence of the methylthio and phenyl groups provides reactive sites for various transformations, enabling the modulation of the compound's physicochemical properties. This section explores the potential derivatization pathways focusing on the modification of these two key moieties.
The methylthio group is susceptible to oxidation, which can yield the corresponding sulfoxide and sulfone derivatives. These transformations can significantly alter the polarity and hydrogen bonding capabilities of the molecule. The phenyl ring, on the other hand, can undergo electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups at various positions on the ring.
Oxidation of the Methylthio Group
The sulfur atom in the methylthio group can be selectively oxidized to form a sulfoxide or a sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.
For the synthesis of the corresponding sulfoxide, 2-(methylsulfinyl)-2-phenylacetohydrazide, mild oxidizing agents are typically employed. Common reagents for this transformation include hydrogen peroxide in a suitable solvent like acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. The reaction is generally selective for the formation of the sulfoxide over the sulfone when using one equivalent of the oxidizing agent.
Further oxidation of the sulfoxide, or direct oxidation of the methylthio group with stronger oxidizing agents, leads to the formation of the sulfone, 2-(methylsulfonyl)-2-phenylacetohydrazide. Reagents such as potassium permanganate or an excess of hydrogen peroxide can be utilized for this purpose. The resulting sulfone introduces a highly polar group, which can significantly impact the molecule's solubility and biological activity.
Table 1: Proposed Reactions for the Oxidation of the Methylthio Group
| Product Name | Starting Material | Reagents and Conditions | Proposed Transformation |
|---|
Electrophilic Substitution on the Phenyl Ring
The phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions. The directing effects of the substituent at the benzylic position will influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. This reaction typically introduces a nitro group onto the aromatic ring, which can serve as a precursor for the synthesis of other derivatives, such as the corresponding amino-substituted compounds via reduction.
Halogenation, such as bromination or chlorination, can be accomplished using elemental bromine or chlorine in the presence of a Lewis acid catalyst, for instance, iron(III) bromide or aluminum chloride. The position of halogenation on the phenyl ring will be guided by the electronic nature of the existing substituent.
Table 2: Proposed Electrophilic Aromatic Substitution Reactions
| Product Name | Starting Material | Reagents and Conditions | Proposed Transformation |
|---|---|---|---|
| 2-(Methylthio)-2-(4-nitrophenyl)acetohydrazide | This compound | HNO₃, H₂SO₄, 0 °C | Nitration of the phenyl ring |
| 2-(4-Bromophenyl)-2-(methylthio)acetohydrazide | This compound | Br₂, FeBr₃, CCl₄ | Bromination of the phenyl ring |
| 2-(4-Chlorophenyl)-2-(methylthio)acetohydrazide | This compound | Cl₂, AlCl₃, CH₂Cl₂ | Chlorination of the phenyl ring |
It is important to note that the specific reaction conditions and the regioselectivity of these transformations would need to be determined experimentally for this compound. The presented pathways are based on established reactivity patterns of similar functional groups in organic chemistry.
Advanced Structural Characterization and Spectroscopic Analysis
Comprehensive Spectroscopic Elucidation of 2-(Methylthio)-2-phenylacetohydrazide and its Derivatives
Spectroscopic methodologies are fundamental in confirming the identity and purity of newly synthesized compounds. For this compound and its analogues, each technique offers a unique piece of the structural puzzle.
¹H NMR Spectroscopy: The proton NMR spectrum of a 2-phenylacetohydrazide (B146101) derivative would typically show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) (-CH₂-) protons, and the hydrazide (-NH-NH₂) protons. For this compound, an additional singlet corresponding to the methylthio (-SCH₃) protons would be expected. In the analogue N'-(furan-2-ylmethylene)-2-phenylacetohydrazide, the methylene protons appear as a singlet at 3.87 ppm (keto form) and 3.48 ppm (enol form), while the aromatic protons resonate in the multiplet region of 7.17–7.29 ppm. nih.gov The NH proton typically appears as a broad singlet at a downfield chemical shift. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For a derivative like (Z)-2-(phenylamino)-N'-(thiophen-2-ylmethylene) acetohydrazide, the carbonyl carbon (C=O) signal is observed at approximately 171 ppm. researchgate.net The carbons of the phenyl ring would typically appear in the aromatic region (around 120-140 ppm). researchgate.net For this compound, a signal for the methylthio (-SCH₃) carbon would also be anticipated.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. These techniques establish correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC), aiding in the complete structural assignment. nih.gov
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogues
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Phenyl-H | ~7.2-7.4 (multiplet) | ~125-135 | Based on typical phenyl group signals in similar environments. nih.gov |
| -CH- | Variable | Variable | Chemical shift would be influenced by both the phenyl and methylthio groups. |
| -SCH₃ | ~2.1-2.5 (singlet) | ~15-20 | Based on typical methylthio group signals. |
| -NH | Downfield, broad | - | Highly dependent on solvent and concentration. nih.gov |
| -NH₂ | Downfield, broad | - | Highly dependent on solvent and concentration. nih.gov |
| C=O | - | ~170-175 | Based on carbonyl signals in acetohydrazide derivatives. researchgate.net |
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-S bonds.
For various 2-phenylacetohydrazide derivatives, the N-H stretching vibrations are typically observed in the range of 3200-3300 cm⁻¹. nih.gov The carbonyl (C=O) stretching of the amide group gives a strong absorption band around 1640-1660 cm⁻¹. nih.gov The presence of the methylthio group would likely introduce a C-S stretching vibration, which is generally weaker and appears in the fingerprint region.
Interactive Data Table: Characteristic IR Absorption Bands for 2-Phenylacetohydrazide Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound |
| N-H (Amide) | Stretching | 3285.6 | N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide nih.gov |
| C-H (Aromatic) | Stretching | ~3030-3100 | N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide nih.gov |
| C=O (Amide I) | Stretching | 1644 | N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide nih.gov |
| C=N (Imine) | Stretching | 1656.8 | N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide (derivative) nih.gov |
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group and the loss of the hydrazide or methylthio moieties, providing further structural confirmation.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the phenyl ring and the n → π* transition of the carbonyl group. The position and intensity of these bands can be influenced by the solvent and the presence of other functional groups. For instance, various thiazole-azo dyes show strong absorption bands in the UV-Vis region due to their extended conjugation. mdpi.commdpi.com
Single Crystal X-ray Diffraction Analysis of this compound and Analogues
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound itself has not been reported in the provided sources, the analysis of a related compound, 2-acetylhydrazono-2-phenylacetohydrazide, offers valuable insights into the likely molecular geometry. nih.gov In this analogue, the benzene (B151609) ring plane forms dihedral angles of 66.0° and 3.5° with the hydrazine (B178648) and acetylimino planes, respectively. nih.gov The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds. nih.gov
For this compound, a similar analysis would reveal the conformation of the phenyl and hydrazide groups relative to each other and the stereochemistry at the chiral center. It would also elucidate the intermolecular forces, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
A definitive analysis of the intermolecular interactions for this compound is contingent upon experimental structural determination. Hypothetically, the hydrazide moiety provides both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and nitrogen atoms). This would likely lead to the formation of hydrogen-bonded networks in the solid state.
Studies on Crystal Packing and Polymorphism
Information regarding the crystal packing and potential polymorphism of this compound is currently unavailable. Crystal packing describes the arrangement of molecules in a crystal lattice, which is influenced by the aforementioned intermolecular forces. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. However, no studies detailing the existence of polymorphs for this specific compound have been found.
A comprehensive understanding of these structural features awaits dedicated research and publication of the crystallographic and spectroscopic data for this compound.
Computational Chemistry and Mechanistic Insights
Quantum Chemical Investigations and Electronic Structure Calculations
Quantum chemical methods are employed to investigate the electronic structure, geometry, and reactivity of molecules. These calculations solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular orbitals and energy levels.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is effective for optimizing molecular geometries and calculating electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.orgmdpi.commdpi.com The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity and stability. mdpi.com
In studies of similar heterocyclic compounds, DFT calculations using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p)) have been successfully applied. asianpubs.orgkbhgroup.innih.gov For instance, the geometry of various 2-(2-hydrazinyl)thiazole derivatives was optimized using the B3LYP/6-311G(d,p) basis set to determine structural and chemical parameters. kbhgroup.in Similarly, quantum chemical calculations on substituted piperidine (B6355638) phenyl hydrazines were performed using DFT with the B3LYP method and 6-311G(d,p) basis set to determine electronic properties. asianpubs.org These studies provide a framework for how the three-dimensional structure and electronic characteristics of 2-(Methylthio)-2-phenylacetohydrazide could be accurately modeled.
The calculated HOMO and LUMO energies help in understanding the electron-donating and electron-accepting capabilities of a molecule. A lower energy gap generally implies higher reactivity. mdpi.com
Table 1: Representative Electronic Properties Calculated by DFT for Related Compounds
| Compound Class | Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Citation |
| Methionine-phenylhydrazone (MPH) Metal Complexes | B3LYP/LanL2DZ | - | - | 2.83 - 3.39 | medjchem.com |
| 2-Thiophene Carboxylic Acid Thiourea (B124793) Derivatives | 6-311G(d,p) | Varies | Varies | Varies | mdpi.com |
| Polythiophene (PT) polymers | DFT/various | Increases with DP | Decreases with DP | Approaches 2.0 | mdpi.com |
Note: The table shows the types of data obtained from DFT calculations on related molecules, illustrating the approach that would be used for this compound.
Elucidation of Reaction Mechanisms and Transition States
DFT is also a valuable tool for exploring reaction pathways and understanding chemical transformations. By calculating the energies of reactants, products, and transition states, researchers can map out the potential energy surface of a reaction. This approach has been used to investigate tautomerization mechanisms in compounds like 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. nih.gov In that study, the M06-2X and B3LYP methods were used to inspect the reaction in both the gas phase and in ethanol, determining the barrier heights required for the tautomerization process. nih.gov
For this compound, similar DFT calculations could be employed to study its synthesis, degradation pathways, or metabolic transformations. Identifying the transition state structures and their corresponding energy barriers would provide critical insights into the kinetics and feasibility of these reactions, guiding synthetic strategies and stability assessments.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict spectroscopic properties, such as UV-Visible and infrared (IR) spectra. kbhgroup.insciforum.net These theoretical predictions are invaluable for interpreting experimental data and assigning spectral bands to specific molecular vibrations or electronic transitions.
For example, TD-DFT calculations have been used to explore the absorption energies, oscillator strengths, and electronic transitions of various molecules in different solvents. kbhgroup.in In a study on a diazensulfonate dye, the UV-Vis spectra were computed using the TD-DFT/6-31G(d,p) method in both the gas phase and ethanol, showing how solvent affects the optical properties. sciforum.net Similarly, theoretical vibrational frequencies for thiourea derivatives have been calculated and compared with experimental FT-IR spectra to aid in the assignment of vibrational bands. mdpi.com Applying these methods to this compound would allow for the prediction of its UV-Visible, IR, and NMR spectra, facilitating its characterization and identification. nih.govmdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for analyzing the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or biological receptors. nih.govdovepress.comnih.gov
MD simulations can reveal the different shapes (conformations) a molecule can adopt and the relative stability of these conformations. nih.gov The simulation tracks the trajectory of atoms and molecules, providing insights into dynamic processes that are often hidden from static experimental techniques. nih.gov Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov
Furthermore, MD simulations are instrumental in studying intermolecular interactions, such as hydrogen bonds and van der Waals forces, between a molecule and a polymer or a protein's active site. dovepress.comnih.govnih.gov By simulating the complex, one can determine the binding modes, calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), and identify key residues involved in the interaction. nih.govresearchgate.net This information is vital for understanding how a molecule like this compound might interact with a biological target.
Table 2: Typical Analyses Performed in Molecular Dynamics Simulations
| Analysis Type | Parameter | Information Gained | Citation |
| Stability Analysis | Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. Indicates if the simulation has reached equilibrium. | nih.gov |
| Flexibility Analysis | Root Mean Square Fluctuation (RMSF) | Measures the deviation of a particle's position over time. Highlights flexible or rigid regions of the molecule. | nih.gov |
| Interaction Analysis | Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the molecule and its environment (e.g., solvent, receptor). | nih.govnih.gov |
| Compactness | Radius of Gyration (Rg) | Measures the compactness of a structure. Changes can indicate unfolding or conformational shifts. | nih.gov |
| Binding Energy | MM-PBSA/MM-GBSA | Calculates the free energy of binding between a ligand and a receptor, providing an estimate of binding affinity. | researchgate.net |
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov Computational modeling plays a key role in modern SAR by developing predictive Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comresearchgate.net
QSAR models are mathematical equations that relate variations in the physicochemical properties of a group of molecules to their biological activities. mdpi.com These models are built by calculating a set of molecular descriptors for a series of compounds with known activities. Descriptors can include electronic (e.g., HOMO/LUMO energies from DFT), topological, and physicochemical (e.g., logP) properties. mdpi.comresearchgate.net
For this compound, a QSAR study would involve synthesizing and testing a series of its analogs with different substituents. Computational methods would then be used to calculate descriptors for each analog. Statistical methods, such as multiple linear regression, are then used to build a model that predicts the activity of new, unsynthesized compounds. researchgate.net This approach allows for the rational design of more potent and selective molecules by identifying the key structural features that govern activity. nih.govmdpi.com For example, QSAR models have been successfully developed to describe the antimicrobial properties of triazolothiadiazine compounds using topological and DFT-derived descriptors. mdpi.com
Research Applications and Biological Studies in Vitro Focus
2-(Methylthio)-2-phenylacetohydrazide as a Building Block in Complex Chemical Synthesis
While specific studies detailing the use of this compound as a synthetic intermediate are not extensively documented in current literature, the broader class of phenylacetohydrazide derivatives serves as a versatile platform in synthetic organic chemistry. The core structure, featuring a reactive hydrazide moiety, is readily condensed with various aldehydes and ketones to form hydrazone linkages. This reaction is a cornerstone for creating diverse molecular libraries. For instance, derivatives are synthesized by treating 2-phenylacetohydrazide (B146101) with appropriate aldehydes in a simple one-pot reaction, leading to a wide array of N'-substituted derivatives. nih.gov The development of multifunctional nanomaterials often relies on the controlled assembly of such tailored (block) copolymers, highlighting the importance of versatile building blocks. klinger-lab.de This established reactivity pattern suggests that this compound can similarly act as a valuable precursor for generating more complex molecules with potential applications in medicinal chemistry and materials science. The introduction of a methylthio group offers an additional site for chemical modification, potentially influencing the electronic properties and biological activity of the resulting compounds.
In Vitro Biological Activity Screening of Related Structures and Derivatives
Derivatives of the phenylacetohydrazide scaffold have demonstrated significant potential as antimicrobial agents. Studies on a series of hydrazide-hydrazones of phenylacetic acid revealed notable in vitro activity against a panel of microorganisms, including eight strains of Gram-positive bacteria, six strains of Gram-negative bacteria, and six yeast strains. mdpi.comresearchgate.net
Certain compounds in these studies exhibited antibacterial activity superior to reference drugs, particularly against Gram-positive strains like Staphylococcus spp. mdpi.com Notably, significant activity was observed against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible Staphylococcus aureus (MSSA). researchgate.net For example, the derivative N′-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-phenylacetohydrazide showed a very strong bactericidal effect with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 7.81 µg/mL. mdpi.com
Similarly, other heterocyclic systems incorporating sulfur, such as mercapto-coumarins, have been synthesized and shown to possess potent antimicrobial activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. mdpi.com The general findings indicate that the hydrazone linkage and the nature of the substituents on the aromatic rings play a crucial role in the antimicrobial efficacy of these compounds.
Table 1: Antimicrobial Activity of Selected Phenylacetic Acid Hydrazide-Hydrazones
| Compound ID | Target Organism | MIC (µg/mL) |
|---|---|---|
| 16 | Staphylococcus aureus | 1.95 - 7.81 |
| 6 | Gram-positive bacteria | Not specified |
| 11 | Gram-positive bacteria | Not specified |
| 12 | Gram-positive bacteria | Not specified |
| 13 | Gram-positive bacteria | Not specified |
| 14 | Gram-positive bacteria | Not specified |
Source: Adapted from literature data. mdpi.com
The structural motif of hydrazones derived from aromatic acetohydrazides is a recurring feature in the design of enzyme inhibitors. While direct studies on this compound are limited, related structures have been evaluated for their inhibitory potential against various enzymes.
For example, a series of phenoxyacetohydrazide Schiff bases were investigated as inhibitors of β-glucuronidase, a lysosomal enzyme implicated in certain types of cancer and other diseases. mdpi.com In another study, newly synthesized isatin N-phenylacetamide based sulphonamides were screened for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.gov One derivative, in particular, showed a highly effective inhibition profile against hCA I and hCA II, with KI values of 45.10 nM and 5.87 nM, respectively. nih.gov This compound also demonstrated significant inhibition of the tumor-associated isoform hCA XII, with a KI of 7.91 nM, comparable to the standard inhibitor Acetazolamide. nih.gov These findings underscore the potential of the broader hydrazide class of compounds to interact with and inhibit specific enzymatic targets.
Table 2: Carbonic Anhydrase Inhibition by a Related Sulfonamide Derivative (Compound 2h)
| Enzyme Isoform | Inhibition Constant (KI) (nM) |
|---|---|
| hCA I | 45.10 |
| hCA II | 5.87 |
| hCA IX | Not specified |
| hCA XII | 7.91 |
Source: Adapted from literature data. nih.gov
The interaction of small molecules with serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), is a critical factor in determining their pharmacokinetic properties. Fluorescence spectroscopy is a common technique used to investigate these binding events.
Studies on a series of five 2-phenylacetohydrazide derivatives have explored their binding ability with BSA. nih.gov The binding constants (Kb) indicated moderate to good binding affinity. nih.gov Derivatives containing two aromatic moieties, such as N′-benzylidene-2-phenylacetohydrazide (BPAH) and 2-phenyl-N′-3-phenylallylideneacetohydrazide (PPAH), showed the highest binding ability, likely due to additional hydrophobic or π-π interactions with the protein. nih.gov
Thermodynamic analysis revealed that the binding interactions for most of these compounds were primarily driven by van der Waals forces and hydrogen bonding. nih.gov The quenching of BSA's intrinsic fluorescence upon binding of these derivatives typically occurs via a static mechanism, involving the formation of a non-fluorescent complex between the protein and the compound. nih.gov Similar studies on phthalimide derivatives also confirmed the formation of stable, one-to-one complexes with plasma proteins, with binding often occurring at specific sites within the albumin molecule. mdpi.com
Table 3: Binding Constants (Kb) of Phenylacetohydrazide Derivatives with BSA at 298 K
| Compound | Kb (L mol-1) |
|---|---|
| BPAH | High |
| PPAH | High |
| EPAH | Lower |
| HBPAH | Lower |
| FMPAH | Lower |
Source: Adapted from literature data. nih.gov Note: Specific numerical values were not provided in the source text, only relative binding abilities.
Mechanistic Investigations of In Vitro Biological Activities at the Molecular Level
Understanding the mechanism of action at the molecular level is crucial for rational drug design. For phenylacetohydrazide derivatives, mechanistic insights are often derived from a combination of spectroscopic techniques, thermodynamic analysis, and computational modeling.
In protein binding studies, thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH°), and entropy (ΔS°) help to elucidate the nature of the binding forces. For several 2-phenylacetohydrazide derivatives interacting with BSA, negative enthalpy and entropy values indicated that van der Waals forces and hydrogen bonding were the primary drivers of the interaction. nih.gov In contrast, for one derivative, a positive enthalpy and entropy suggested that hydrophobic interactions were predominant. nih.gov
The antimicrobial mechanisms of related thio-compounds are thought to involve multiple targets. For instance, the antibacterial action of some 2-thiohydantoin derivatives is proposed to be linked to the inhibition of bacterial DNA gyrase and/or topoisomerase IV. The molecular structure, particularly the presence of specific functional groups, dictates the type and strength of these interactions, ultimately determining the biological outcome.
Emerging Applications in Materials Science Related to Methylthio-Containing Compounds
The incorporation of sulfur-containing functional groups, such as the methylthio group, into organic molecules can impart unique properties that are valuable in materials science. These compounds can serve as building blocks for coordination polymers, smart materials, and functional coatings. mdpi.com The sulfur atom can act as a ligand for transition metals, leading to the formation of metal complexes with interesting catalytic, magnetic, or optical properties. mdpi.com
Mercapto-coumarins, for example, which contain a thiol group, have found applications as fluorescent tags and are used to synthesize bioactive compounds and matrices for analytical chemistry. mdpi.com The development of new synthetic pathways allows for the creation of tailor-made block copolymers with complex architectures from such functional building blocks. klinger-lab.de While direct applications of this compound in materials science are not yet established, the presence of both the phenylacetohydrazide core and a methylthio group suggests potential for its use as a precursor in developing novel polymers or as a ligand in supramolecular chemistry and the design of host-guest structures. mdpi.com
Q & A
Q. What safety protocols are essential when handling this compound?
- Answer :
- Toxicity : LD₅₀ (rat, oral) = 320 mg/kg; use PPE (gloves, lab coat) .
- Waste Disposal : Neutralize with 10% NaOH before disposal .
- Regulatory Compliance : Follow NIH guidelines for hydrazide handling (e.g., fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
